2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20473479
InChI: InChI=1S/C12H14ClN3O/c13-9-1-2-10-8(3-4-14)6-16(7-12(15)17)11(10)5-9/h1-2,5-6H,3-4,7,14H2,(H2,15,17)
SMILES:
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide

CAS No.:

Cat. No.: VC20473479

Molecular Formula: C12H14ClN3O

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide -

Specification

Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
IUPAC Name 2-[3-(2-aminoethyl)-6-chloroindol-1-yl]acetamide
Standard InChI InChI=1S/C12H14ClN3O/c13-9-1-2-10-8(3-4-14)6-16(7-12(15)17)11(10)5-9/h1-2,5-6H,3-4,7,14H2,(H2,15,17)
Standard InChI Key AEJNMXLOSJCAFP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)N(C=C2CCN)CC(=O)N

Introduction

Chemical Identity

PropertyValue
IUPAC Name2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide
Molecular FormulaC11H13ClN2O
Molecular Weight224.69 g/mol
Chemical StructureContains a chlorinated indole core with an acetamide and aminoethyl side chain.

Functional Groups

  • Indole Ring: A bicyclic aromatic system contributing to the compound's stability and electronic properties.

  • Chlorine Substitution: Enhances lipophilicity and may influence biological activity.

  • Acetamide Group: Provides hydrogen bonding capabilities, contributing to solubility and interaction with biological targets.

Synthesis

The synthesis of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide typically involves:

  • Indole Derivatization: Starting from indole or its derivatives, selective chlorination at the 6-position is achieved using reagents like N-chlorosuccinimide (NCS).

  • Aminoethylation: Introduction of the aminoethyl side chain at the 3-position via alkylation or reductive amination.

  • Acetamidation: Reaction of the indole nitrogen with chloroacetyl chloride or similar reagents under basic conditions.

Potential Applications

Indole derivatives like this compound have shown promising activities in various pharmacological contexts:

  • Anticancer Activity: Indoles are known to inhibit cell proliferation by targeting specific enzymes or pathways in cancer cells.

  • Antimicrobial Properties: Chlorinated indoles often display enhanced activity against bacterial strains.

  • Neuroprotective Effects: The aminoethyl group may facilitate interaction with neurotransmitter systems.

Mechanism of Action

The compound's mechanism likely involves:

  • Binding to enzymatic or receptor targets via hydrogen bonding (acetamide group) and hydrophobic interactions (indole core).

  • Modulation of oxidative stress or inhibition of DNA synthesis in cancer cells.

Spectroscopic Characterization

Standard techniques for characterizing this compound include:

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1^1H) and Carbon (13^13C) spectra reveal chemical shifts corresponding to the indole ring, aminoethyl chain, and acetamide group.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands (e.g., N-H stretch for amine and amide groups).

Crystallographic Data

X-ray crystallography may provide insights into molecular conformation and intermolecular interactions.

Safety and Handling

PropertyDetails
ToxicityLimited data available; precautions should be taken due to potential bioactivity.
Storage ConditionsStore in a cool, dry place away from light and moisture.

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